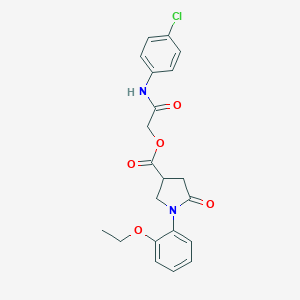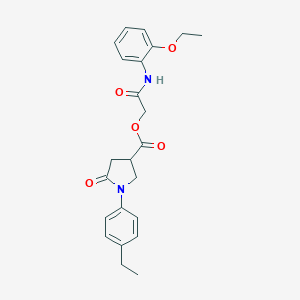![molecular formula C19H19NO6 B270947 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as AMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclopentanone derivatives and has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of inflammatory prostaglandins, leading to a reduction in inflammation and pain.
This compound has also been shown to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to cellular stress. This compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the elimination of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells. In addition, this compound has been found to inhibit the replication of HCV and HIV.
实验室实验的优点和局限性
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research.
However, there are also some limitations associated with the use of this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of this compound-based drugs for the treatment of cancer. This compound has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer therapy.
In addition, further research is needed to fully understand the mechanism of action of this compound. This will enable researchers to develop more effective drugs based on this compound and to optimize its therapeutic potential.
合成方法
The synthesis of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid with acetic anhydride to obtain the corresponding acetic acid derivative. The resulting compound is then reacted with 4-acetylaniline to form this compound. The overall yield of this method is around 50%.
科学研究应用
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain.
This compound has also been found to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the elimination of cancer cells. This compound has been studied in various cancer types, including breast cancer, lung cancer, and colon cancer.
In addition, this compound has been shown to exhibit anti-viral properties. It has been found to inhibit the replication of the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV).
属性
分子式 |
C19H19NO6 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
[2-(4-acetylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C19H19NO6/c1-9(21)10-2-4-12(5-3-10)20-15(22)8-25-18(23)16-11-6-13-14(7-11)26-19(24)17(13)16/h2-5,11,13-14,16-17H,6-8H2,1H3,(H,20,22) |
InChI 键 |
VJRRGVUYOXJSEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
溶解度 |
53.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)